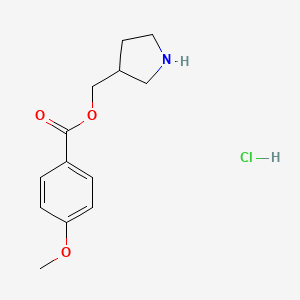
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride
描述
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C₁₄H₂₀ClNO₃. It is a derivative of pyrrolidine and benzoic acid, featuring a methoxy group on the benzene ring and a hydrochloride salt form. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride typically involves the reaction of pyrrolidine with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters can optimize the synthesis process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzene ring can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The pyrrolidine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group on the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: this compound with a piperidine ring.
Substitution: Various derivatives depending on the substituent introduced.
科学研究应用
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the application and the biological system .
相似化合物的比较
3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents on the benzene ring.
Benzoic acid derivatives: These compounds have similar benzoic acid structures but differ in the substituents on the benzene ring.
Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the methoxy group on the benzene ring, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
pyrrolidin-3-ylmethyl 4-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-12-4-2-11(3-5-12)13(15)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOKRRDYGBTACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-68-2 | |
| Record name | Benzoic acid, 4-methoxy-, 3-pyrrolidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


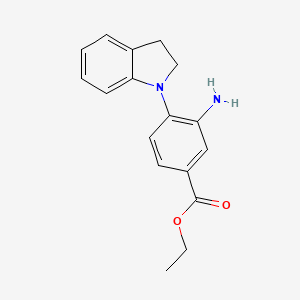
![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)

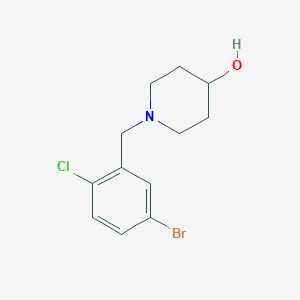
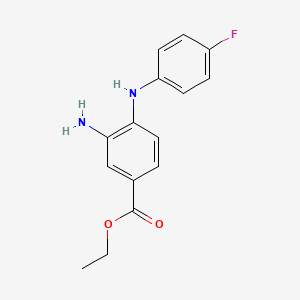
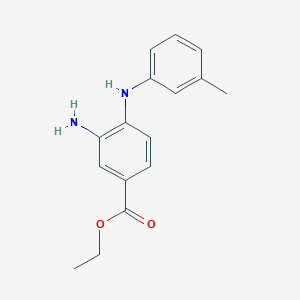
![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)
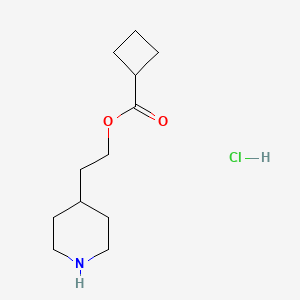
![3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397268.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride](/img/structure/B1397270.png)

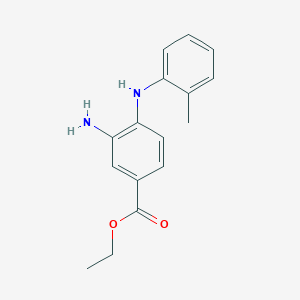
![Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate](/img/structure/B1397274.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1397275.png)
